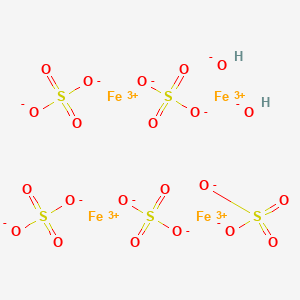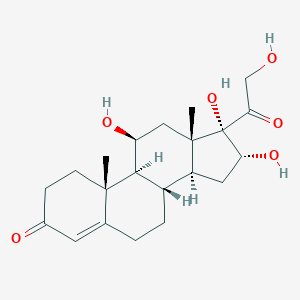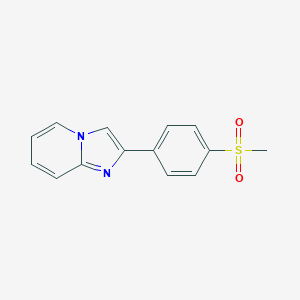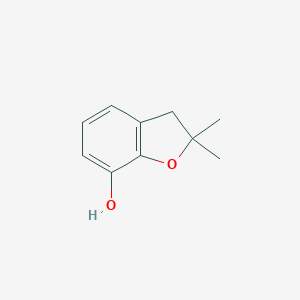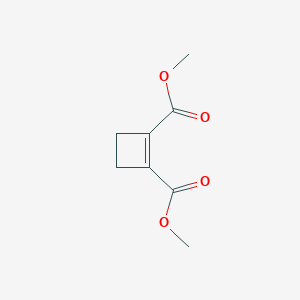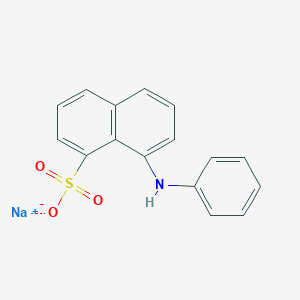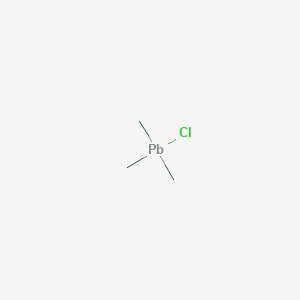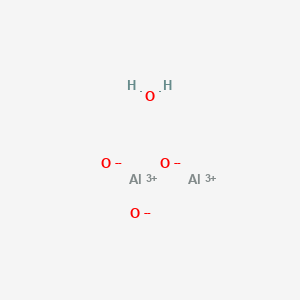
Aluminum oxide, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum oxide hydrate, also known as aluminum hydroxide, is a naturally occurring mineral that has been widely used in various scientific research applications. It is a white, odorless, and tasteless powder that is insoluble in water and organic solvents. Aluminum oxide hydrate has been found to have many unique properties that make it useful in various fields of research. In
Aplicaciones Científicas De Investigación
Aluminum oxide hydrate has been widely used in various scientific research applications such as catalysis, adsorption, and drug delivery. It has been found to be an effective catalyst in various organic reactions such as the Friedel-Crafts reaction, aldol reaction, and Michael reaction. Aluminum oxide hydrate has also been used as an adsorbent for the removal of heavy metals, dyes, and organic pollutants from wastewater. Additionally, it has been used as a carrier for drug delivery due to its biocompatibility and slow release properties.
Mecanismo De Acción
The mechanism of action of Aluminum oxide, hydrate oxide hydrate is not fully understood. However, it has been proposed that it works by adsorbing onto the surface of the target molecule and altering its properties. Aluminum oxide hydrate has been found to have a high surface area and pore volume, which allows it to interact with various molecules.
Efectos Bioquímicos Y Fisiológicos
Aluminum oxide hydrate has been found to have low toxicity and is generally considered safe for use in scientific research. However, it has been found to have some biochemical and physiological effects such as the inhibition of enzymes and the induction of oxidative stress. These effects are dose-dependent and vary depending on the type of cell or tissue being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Aluminum oxide, hydrate oxide hydrate is its versatility in various scientific research applications. It is also relatively inexpensive and readily available. However, one of the main limitations is its low solubility, which can make it difficult to work with in certain experiments. Additionally, it has been found to have some variability in its properties depending on the synthesis method used.
Direcciones Futuras
There are many future directions for the use of Aluminum oxide, hydrate oxide hydrate in scientific research. One area of interest is its potential use in the development of new catalysts for organic reactions. Additionally, it has been proposed as a potential adsorbent for the removal of emerging contaminants from wastewater. Further research is also needed to fully understand its mechanism of action and potential physiological effects.
Métodos De Síntesis
Aluminum oxide hydrate can be synthesized through various methods such as precipitation, sol-gel, and hydrothermal methods. The precipitation method involves the reaction of Aluminum oxide, hydrate sulfate with sodium hydroxide to form Aluminum oxide, hydrate hydroxide. The sol-gel method involves the hydrolysis of Aluminum oxide, hydrate alkoxides to form a gel, which is then dried to form Aluminum oxide, hydrate oxide hydrate. The hydrothermal method involves the reaction of Aluminum oxide, hydrate sulfate with sodium hydroxide under high pressure and temperature to form Aluminum oxide, hydrate oxide hydrate.
Propiedades
Número CAS |
1333-84-2 |
|---|---|
Nombre del producto |
Aluminum oxide, hydrate |
Fórmula molecular |
Al2H2O4 |
Peso molecular |
119.977 g/mol |
Nombre IUPAC |
dialuminum;oxygen(2-);hydrate |
InChI |
InChI=1S/2Al.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 |
Clave InChI |
WMWXXXSCZVGQAR-UHFFFAOYSA-N |
SMILES |
O.[O-2].[O-2].[O-2].[Al+3].[Al+3] |
SMILES canónico |
O.[O-2].[O-2].[O-2].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



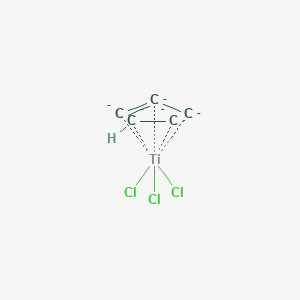
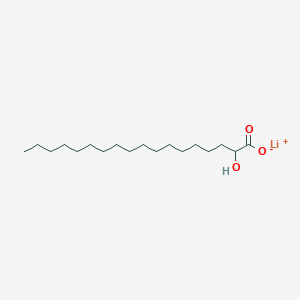
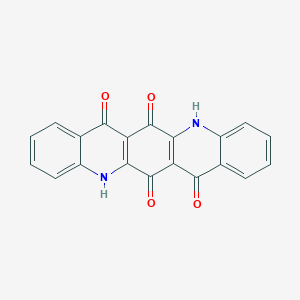
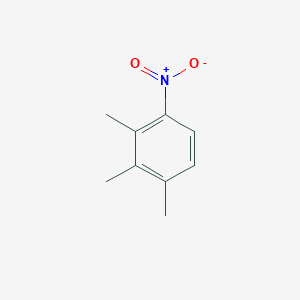
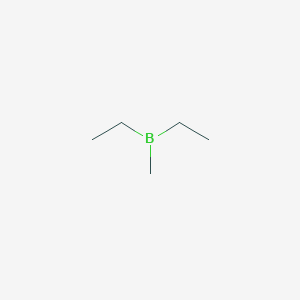
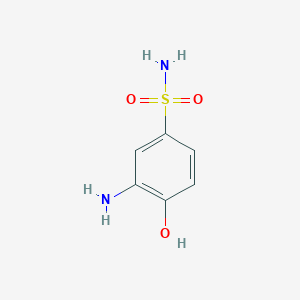
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)
